N-(2-methoxyethyl)-N-methylglycine hydrochloride
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Overview
Description
N-(2-methoxyethyl)-N-methylglycine hydrochloride: is a chemical compound that belongs to the class of glycine derivatives It is characterized by the presence of a methoxyethyl group and a methyl group attached to the nitrogen atom of the glycine molecule, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-N-methylglycine hydrochloride typically involves the reaction of glycine with 2-methoxyethylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and filtration techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)-N-methylglycine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted glycine derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(2-methoxyethyl)-N-methylglycine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used as a reagent for studying enzyme mechanisms and protein interactions. It can also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N-methylglycine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyethyl and methyl groups enhance its binding affinity and selectivity towards these targets, leading to modulation of their activity. The compound can influence various biochemical pathways, including those involved in neurotransmission and metabolic regulation.
Comparison with Similar Compounds
- N-(2-hydroxyethyl)-N-methylglycine hydrochloride
- N-(2-ethoxyethyl)-N-methylglycine hydrochloride
- N-(2-methoxyethyl)-N-ethylglycine hydrochloride
Comparison: N-(2-methoxyethyl)-N-methylglycine hydrochloride is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different solubility, reactivity, and binding characteristics, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-[2-methoxyethyl(methyl)amino]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-7(3-4-10-2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHMRALNKKPKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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